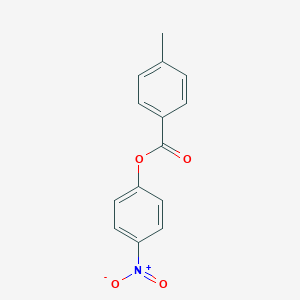
4-nitrophenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It is a derivative of p-toluic acid and 4-nitrophenol, and it is often used in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: p-Toluic acid can be synthesized by the oxidation of p-cymene using nitric acid.
Reaction of p-Chlorotoluene and Metallic Sodium: This method involves the reaction of p-chlorotoluene with metallic sodium.
Hydrolysis of p-Tolunitrile: p-Toluic acid can also be prepared by hydrolyzing p-tolunitrile.
Industrial Production Methods: The industrial production of p-toluic acid typically involves the oxidation of p-xylene to produce terephthalic acid, with p-toluic acid being an intermediate in this process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Toluic acid can undergo oxidation to form terephthalic acid.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of p-cymene.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Radiolabeled Compounds: 4-nitrophenyl 4-methylbenzoate is used in the synthesis of radiolabeled compounds for molecular imaging.
Biology and Medicine:
Radiopharmaceuticals: It is used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry:
Polyethylene Terephthalate Production: p-Toluic acid is an intermediate in the production of terephthalic acid, which is used to manufacture polyethylene terephthalate.
Wirkmechanismus
The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
p-Toluic Acid: A precursor and intermediate in the synthesis of p-toluic acid, 4-nitrophenyl ester.
4-Nitrophenol: Another precursor used in the synthesis.
Uniqueness: 4-nitrophenyl 4-methylbenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields .
Eigenschaften
CAS-Nummer |
15023-67-3 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















